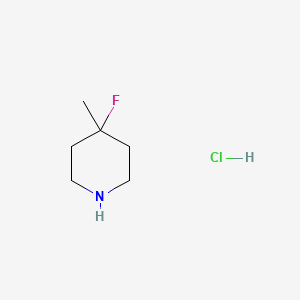

4-Fluoro-4-methylpiperidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-fluoro-4-methylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FN.ClH/c1-6(7)2-4-8-5-3-6;/h8H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFDOIZBJXQXEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1023305-87-4 | |

| Record name | 4-FLUORO-4-METHYLPIPERIDINE HCL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-4-methylpiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Fluoro-4-methylpiperidine hydrochloride (CAS No. 1023305-87-4), a fluorinated saturated heterocycle of significant interest in modern medicinal chemistry. We will delve into its chemical properties, plausible synthetic routes, spectroscopic characteristics, and its emerging role as a valuable building block in the design of novel therapeutics, particularly for central nervous system (CNS) disorders.

Introduction: The Strategic Value of Fluorinated Piperidines in Drug Discovery

The piperidine ring is a ubiquitous scaffold in a vast number of pharmaceuticals and natural products, owing to its favorable physicochemical properties and its ability to interact with biological targets.[1] The strategic incorporation of fluorine into this privileged structure has become a powerful tool for medicinal chemists to fine-tune a molecule's metabolic stability, lipophilicity, and binding affinity.[1] The introduction of a fluorine atom can modulate the basicity (pKa) of the piperidine nitrogen, a critical parameter influencing a drug candidate's pharmacokinetic and pharmacodynamic profile, including its potential for off-target effects such as hERG channel interactions.[1]

This compound, in particular, presents a unique combination of a polar fluorine atom and a small alkyl group at the 4-position, offering a three-dimensional exit vector for further chemical elaboration. This substitution pattern makes it an attractive fragment for fragment-based drug discovery (FBDD) and a versatile intermediate for the synthesis of more complex molecules.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective application in research and development.

| Property | Value | Source(s) |

| CAS Number | 1023305-87-4 | [2][3] |

| Molecular Formula | C₆H₁₂FN · HCl | [2] |

| Molecular Weight | 153.63 g/mol | [2] |

| IUPAC Name | This compound | [3] |

| Appearance | Solid (predicted) | [2] |

| SMILES | CC1(F)CCNCC1.Cl | [2] |

| InChI Key | LVFDOIZBJXQXEE-UHFFFAOYSA-N | [2] |

Synthesis of this compound: A Plausible Approach

Below is a representative, hypothetical protocol for the synthesis, which should be considered a starting point for experimental design and optimization.

Hypothetical Synthetic Workflow

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol (Illustrative)

Step 1: Synthesis of 1-Boc-4-hydroxy-4-methylpiperidine

-

To a solution of 1-Boc-4-piperidone in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add methylmagnesium bromide (MeMgBr) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Fluorination to yield 1-Boc-4-fluoro-4-methylpiperidine

-

Dissolve 1-Boc-4-hydroxy-4-methylpiperidine in anhydrous dichloromethane (DCM) and cool to -78 °C under a nitrogen atmosphere.

-

Slowly add a solution of a fluorinating agent, such as diethylaminosulfur trifluoride (DAST) or Deoxofluor, in DCM.

-

Allow the reaction to stir at -78 °C and then slowly warm to room temperature.

-

Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography.

Step 3: Boc Deprotection to yield this compound

-

Dissolve the purified 1-Boc-4-fluoro-4-methylpiperidine in a solution of hydrochloric acid in 1,4-dioxane.

-

Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

Remove the solvent under reduced pressure to obtain the crude hydrochloride salt.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield this compound as a solid.

Spectroscopic Characterization

While publicly available, fully assigned spectra for this compound are limited, chemical suppliers like ChemicalBook indicate the availability of proton nuclear magnetic resonance (¹H NMR) data.[4] Based on the structure, the following characteristic signals would be expected:

-

¹H NMR: Resonances corresponding to the methyl protons, the four sets of methylene protons on the piperidine ring, and the N-H proton. The signals for the methylene protons adjacent to the fluorine-bearing carbon would likely exhibit coupling to the fluorine atom.

-

¹³C NMR: Signals for the methyl carbon, the quaternary carbon attached to the fluorine, and the methylene carbons of the piperidine ring. The carbon atom bonded to fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF).

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the free base and characteristic fragmentation patterns.

Applications in Drug Discovery and Medicinal Chemistry

The 4-fluoro-4-methylpiperidine moiety is a valuable building block for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system. Its structural features can be leveraged to optimize key drug properties.

Workflow for Incorporating the Scaffold in Drug Design

Caption: A generalized workflow for the utilization of this compound in a drug discovery program.

Key Advantages in Medicinal Chemistry

-

Modulation of pKa: The electron-withdrawing nature of the fluorine atom can lower the basicity of the piperidine nitrogen, which can be advantageous in reducing off-target liabilities and improving oral bioavailability.

-

Metabolic Stability: The presence of a fluorine atom can block potential sites of metabolism, thereby increasing the half-life of a drug.

-

Conformational Control: The fluorine substituent can influence the conformational preference of the piperidine ring, which can be exploited to enhance binding to a biological target.

-

Vector for Further Synthesis: The piperidine nitrogen provides a convenient handle for the introduction of various substituents, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

While specific examples of marketed drugs containing the 4-fluoro-4-methylpiperidine scaffold are not yet prevalent, numerous patents describe the use of related fluorinated piperidines in the development of agents for a range of CNS disorders, including Alzheimer's disease, Parkinson's disease, and psychiatric conditions.[5][6]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is based on general knowledge of similar compounds and should be supplemented with a thorough review of the material safety data sheet (MSDS) from the supplier.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move person into fresh air. If not breathing, give artificial respiration.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

-

Conclusion

This compound is a valuable and versatile building block for modern drug discovery. Its unique combination of a fluorinated stereocenter and a reactive piperidine nitrogen makes it an attractive scaffold for the synthesis of novel compounds with potentially improved pharmacological properties. As the demand for new and effective treatments for CNS and other disorders continues to grow, the strategic use of such fluorinated intermediates is expected to play an increasingly important role in the development of the next generation of therapeutics.

References

- 1. scientificupdate.com [scientificupdate.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-Fluoro-4-methyl-piperidine; hydrochloride 95.00% | CAS: 1023305-87-4 | AChemBlock [achemblock.com]

- 4. This compound(1023305-87-4) 1H NMR spectrum [chemicalbook.com]

- 5. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]

- 6. WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 4-Fluoro-4-methylpiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust and well-documented synthetic pathway to 4-Fluoro-4-methylpiperidine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthesis leverages a strategic protecting group strategy and a key deoxofluorination reaction to achieve the target molecule with high fidelity. This document will delve into the causality behind experimental choices, provide detailed step-by-step protocols, and offer insights into the characterization of the synthetic intermediates and the final product.

Introduction

The incorporation of fluorine into bioactive molecules is a widely employed strategy in medicinal chemistry to modulate physicochemical and pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. The 4-fluoro-4-methylpiperidine scaffold is of particular interest as it introduces a quaternary stereocenter containing a fluorine atom, which can impart unique conformational constraints and electronic properties to parent molecules. This guide outlines a common and effective synthetic route commencing from the readily available N-Boc-4-methyl-4-piperidinol.

Overall Synthesis Pathway

The synthesis of this compound is accomplished via a three-step sequence:

-

Deoxofluorination: The tertiary hydroxyl group of N-Boc-4-methyl-4-piperidinol is replaced with a fluorine atom using a deoxofluorinating agent.

-

Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is removed under acidic conditions.

-

Salt Formation: The resulting free base, 4-Fluoro-4-methylpiperidine, is converted to its hydrochloride salt for improved stability and handling.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of tert-butyl 4-fluoro-4-methylpiperidine-1-carboxylate

The cornerstone of this synthesis is the deoxofluorination of a tertiary alcohol. This transformation is crucial for introducing the fluorine atom at the desired position.

Mechanistic Considerations and Reagent Selection

The conversion of a tertiary alcohol to an alkyl fluoride is a challenging transformation that requires a reagent capable of activating the hydroxyl group and delivering a fluoride nucleophile, while minimizing side reactions such as elimination. Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor, are the reagents of choice for this purpose.[1] These reagents react with the alcohol to form a fluorosulfite intermediate, which then undergoes an intramolecular nucleophilic substitution (SNi) or an intermolecular SN2-type displacement by fluoride to yield the desired product. The use of a non-polar, aprotic solvent like dichloromethane (DCM) is standard to ensure the solubility of the reagents and to minimize side reactions. The reaction is typically conducted at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity of the fluorinating agent and to suppress potential elimination pathways.

Detailed Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |

| N-Boc-4-methyl-4-piperidinol | 215.29 | - | >98% |

| Diethylaminosulfur trifluoride (DAST) | 161.20 | 1.22 | >95% |

| Dichloromethane (DCM), anhydrous | 84.93 | 1.33 | >99.8% |

| Saturated aqueous sodium bicarbonate | - | - | - |

| Anhydrous magnesium sulfate | 120.37 | - | >98% |

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-Boc-4-methyl-4-piperidinol (1.0 eq).

-

Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 0.1 M solution).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add diethylaminosulfur trifluoride (DAST) (1.1 - 1.5 eq) dropwise to the stirred solution over a period of 30 minutes, ensuring the internal temperature does not rise significantly.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 4-fluoro-4-methylpiperidine-1-carboxylate as a colorless oil.

Part 2: Synthesis of 4-Fluoro-4-methylpiperidine

The second stage of the synthesis involves the removal of the Boc protecting group to liberate the free piperidine nitrogen.

Rationale for Deprotection Conditions

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[2][3][4][5] Treatment with a strong acid, such as hydrochloric acid in an organic solvent like dioxane or methanol, efficiently cleaves the Boc group, releasing the free amine as its hydrochloride salt. This method is generally clean and high-yielding.

Detailed Experimental Protocol

Materials:

| Reagent/Solvent | Concentration |

| tert-butyl 4-fluoro-4-methylpiperidine-1-carboxylate | - |

| 4M HCl in 1,4-Dioxane | 4 M |

| Diethyl ether | - |

Procedure:

-

Dissolve the purified tert-butyl 4-fluoro-4-methylpiperidine-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent like methanol or dioxane.

-

To this solution, add a solution of 4M HCl in 1,4-dioxane (excess, typically 5-10 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

-

Upon completion, remove the solvent under reduced pressure to obtain the crude this compound.

-

The crude salt can be triturated with diethyl ether to precipitate a solid, which is then collected by filtration and dried under vacuum.

Part 3: Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the piperidine ring protons, with characteristic splitting patterns due to the fluorine atom. A broad singlet for the N-H protons. A singlet for the methyl group protons. |

| ¹³C NMR | A quaternary carbon signal significantly coupled to the fluorine atom (large ¹JCF coupling constant). Signals for the other piperidine ring carbons and the methyl carbon. |

| ¹⁹F NMR | A singlet or a complex multiplet depending on the proton environment. |

| Mass Spec. | A molecular ion peak corresponding to the free base [M+H]⁺. |

Conclusion

The synthesis of this compound presented in this guide is a reliable and scalable method for accessing this important fluorinated building block. The key steps of deoxofluorination and Boc deprotection are well-established transformations in organic synthesis. Careful execution of the experimental procedures and thorough characterization of the intermediates and final product are crucial for obtaining the desired compound in high purity. This guide provides the necessary framework for researchers to successfully synthesize and utilize this valuable compound in their drug discovery and development endeavors.

References

- 1. View of Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions [jart.icat.unam.mx]

- 2. reddit.com [reddit.com]

- 3. researchgate.net [researchgate.net]

- 4. Boc Deprotection - HCl [commonorganicchemistry.com]

- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

"4-Fluoro-4-methylpiperidine hydrochloride physical properties"

An In-depth Technical Guide to the Physical Properties of 4-Fluoro-4-methylpiperidine hydrochloride

Introduction: A Key Building Block with a Caveat

This compound is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. The piperidine scaffold is a ubiquitous structural motif in a vast number of pharmaceuticals, and the strategic introduction of a fluorine atom can profoundly modulate a molecule's physicochemical properties, such as basicity (pKa), lipophilicity, and metabolic stability. These modifications are crucial for optimizing pharmacokinetic and pharmacodynamic profiles.

This guide provides an in-depth look at the core physical properties of this compound. However, it is critical for the scientific community to be aware that this compound is often supplied to early-stage researchers by major chemical vendors on an "AS-IS" basis, with no guarantee of purity and without extensive analytical data provided.[1] This commercial reality places the onus of identity confirmation and purity assessment squarely on the end-user. Therefore, this document is structured not merely to report known values, but to provide robust, self-validating experimental protocols for researchers to empirically determine these properties in their own laboratories.

Section 1: Core Physicochemical & Structural Identity

A summary of the fundamental identifiers and properties of this compound is presented below. Properties that are not consistently reported in literature or on supplier documentation are marked "To Be Determined" to emphasize the necessity of experimental verification.

| Property | Value / Description | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 1023305-87-4 | [2][3] |

| Molecular Formula | C₆H₁₂FN · HCl (or C₆H₁₃ClFN) | [3] |

| Molecular Weight | 153.63 g/mol | [1] |

| Physical Form | Solid | [1] |

| Melting Point | To Be Determined (TBD) | |

| Solubility | TBD. Expected to be soluble in polar protic solvents (e.g., water, methanol, DMSO) due to its ionic salt character.[4][5] | |

| SMILES String | CC1(F)CCNCC1.Cl | [1] |

| InChI Key | LVFDOIZBJXQXEE-UHFFFAOYSA-N | [1] |

Section 2: Methodologies for Empirical Characterization

Given the lack of comprehensive supplier data, the following protocols are provided as trustworthy, standardized methods for the in-house characterization of this compound.

Melting Point Determination

The melting point is a fundamental physical property that serves as a crucial indicator of a compound's purity.[6] Pure crystalline compounds typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities will depress the melting point and broaden the range.

-

Sample Preparation: Ensure the sample is completely dry.[6] Place a small amount of the solid on a clean, dry watch glass and crush it into a fine, uniform powder using a spatula or mortar and pestle. This ensures efficient and uniform heat transfer within the capillary tube.[6]

-

Capillary Loading: Tap the open end of a capillary tube into the powder until a small amount of sample enters the tube. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. Repeat until the sample is packed to a height of 1-2 mm.[7][8]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).

-

Rapid Initial Measurement: Heat the sample rapidly to get an approximate melting range. This saves time and establishes the temperature range for a more precise measurement.

-

Accurate Measurement: Using a fresh sample, heat the apparatus quickly to about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting range is T₁ – T₂. For a pure compound, this range should be narrow.

Caption: Workflow for accurate melting point determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the chemical structure of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be invaluable.

-

¹H NMR: The formation of the hydrochloride salt involves the protonation of the piperidine nitrogen. This has a significant electronic effect, causing protons on the carbons adjacent to the nitrogen (alpha-protons) to be deshielded. Therefore, one should expect the signals for these protons to appear at a higher chemical shift (downfield) compared to the corresponding free base.[5][9]

-

¹³C NMR: Similar to the proton spectrum, the alpha-carbons will also experience a downfield shift upon protonation. Furthermore, the carbon atom bonded to fluorine will appear as a doublet due to one-bond C-F coupling (¹JCF), and other carbons may show smaller couplings through multiple bonds.

-

¹⁹F NMR: A single resonance is expected, confirming the presence of fluorine.

-

Sample Preparation: Weigh approximately 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[10][11]

-

Solvent Selection: Add ~0.6-0.7 mL of a suitable deuterated solvent.[10] For hydrochloride salts, deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are excellent choices due to their ability to dissolve ionic compounds and exchange with the N-H proton. Chloroform-d (CDCl₃) may be less effective at dissolving the salt.

-

Dissolution & Filtration: Vortex the vial to ensure complete dissolution. If any particulate matter remains, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube.[12][13] This step is critical as suspended solids will degrade spectral quality.[13]

-

Analysis: Cap the NMR tube and acquire the spectrum. Use a modern spectrometer to perform ¹H, ¹³C, and other relevant experiments (e.g., COSY, HSQC) to assign all signals and confirm the structure.

Caption: Workflow for NMR sample preparation and analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, providing further confirmation of its identity.

When analyzing a hydrochloride salt using a soft ionization technique like Electrospray Ionization (ESI), the instrument typically detects the protonated free base, not the intact salt. The neutral HCl molecule is lost during the ionization process. Therefore, the expected ion to be observed in positive ion mode would be [M+H]⁺, where M is the free base (C₆H₁₂FN). The expected exact mass for [C₆H₁₂FN + H]⁺ would be approximately 118.1030 Da.

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrument Setup: Use an ESI-MS system. Infuse the sample solution directly or via an HPLC system.

-

Data Acquisition: Acquire the spectrum in positive ion mode. Look for the parent ion corresponding to the protonated free base.

-

High-Resolution MS (HRMS): If available, use HRMS (e.g., Q-TOF or Orbitrap) to confirm the elemental composition of the observed ion, which provides a very high degree of confidence in the compound's identity.

Caption: Workflow for Mass Spectrometry analysis.

Section 3: Safety, Handling, and Storage

Proper handling and storage are paramount for ensuring researcher safety and maintaining the integrity of the compound.

-

Hazard Classification: While specific toxicity data is not widely published, the compound is classified under Storage Class 11 (Combustible Solids) and WGK 3 (severely hazardous to water).[1]

-

Handling: As with any research chemical of unknown toxicity, handle with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Work in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable building block for chemical synthesis, but its procurement often comes with the responsibility of thorough characterization. The absence of comprehensive analytical data from suppliers is not a barrier but a call for rigorous scientific practice. By employing the standardized, self-validating protocols for melting point determination, NMR spectroscopy, and mass spectrometry detailed in this guide, researchers can confidently verify the identity, purity, and key physical properties of their materials. This foundational work is the bedrock upon which trustworthy and reproducible scientific results are built.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-Fluoro-4-methyl-piperidine; hydrochloride 95.00% | CAS: 1023305-87-4 | AChemBlock [achemblock.com]

- 3. appchemical.com [appchemical.com]

- 4. syntharise.com [syntharise.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. byjus.com [byjus.com]

- 9. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. organomation.com [organomation.com]

- 12. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 13. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

An In-Depth Technical Guide to 4-Fluoro-4-methylpiperidine Hydrochloride: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 4-Fluoro-4-methylpiperidine hydrochloride, a fluorinated saturated heterocycle of significant interest to researchers, scientists, and drug development professionals. We will delve into its chemical structure, physicochemical properties, a detailed synthetic protocol, analytical characterization, and its strategic applications in medicinal chemistry. This document is designed to be a practical resource, blending theoretical principles with actionable, field-proven insights.

Introduction: The Strategic Value of Fluorinated Piperidines

The piperidine moiety is a ubiquitous scaffold in pharmaceuticals, recognized for its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets. The strategic incorporation of fluorine into this privileged structure offers a powerful tool for medicinal chemists to fine-tune a molecule's physicochemical and pharmacological profile. Fluorine's high electronegativity and small van der Waals radius can profoundly influence properties such as metabolic stability, membrane permeability, and the basicity (pKa) of the piperidine nitrogen.[1]

This compound, in particular, presents a unique combination of a tertiary fluoride and a methyl group at the 4-position. This substitution pattern can impart conformational rigidity and block potential sites of metabolism, making it a valuable building block for the synthesis of novel therapeutics.

Chemical Structure and Physicochemical Properties

This compound is the hydrochloride salt of the corresponding free base. The presence of the fluorine and methyl groups on the same carbon atom creates a chiral center, though the compound is typically supplied as a racemate.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 1023305-87-4 | [2] |

| Molecular Formula | C6H13ClFN | [2] |

| Molecular Weight | 153.63 g/mol | |

| Physical Form | Solid | |

| SMILES | CC1(F)CCNCC1.[H]Cl | [2] |

Synthesis of this compound: A Plausible Synthetic Approach

While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, a robust and logical synthetic strategy can be devised based on established methodologies for the synthesis of analogous fluorinated piperidines. The following proposed synthesis involves the protection of the piperidine nitrogen, fluorination of a suitable precursor, and subsequent deprotection.

Rationale for the Synthetic Strategy

The chosen strategy prioritizes the use of commercially available starting materials and well-understood reaction mechanisms. The use of a tert-butyloxycarbonyl (Boc) protecting group for the piperidine nitrogen is a standard practice in organic synthesis, as it is stable under a variety of reaction conditions and can be cleanly removed under acidic conditions.[3] The fluorination of a ketone precursor using a nucleophilic fluorinating agent is a common and effective method for introducing a fluorine atom.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-4-hydroxy-4-methylpiperidine

-

To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add methylmagnesium bromide (MeMgBr, 1.2 eq, 3 M in diethyl ether) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield N-Boc-4-hydroxy-4-methylpiperidine.

Step 2: Synthesis of N-Boc-4-fluoro-4-methylpiperidine

-

To a solution of N-Boc-4-hydroxy-4-methylpiperidine (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add diethylaminosulfur trifluoride (DAST, 1.5 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 3 hours.

-

Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield N-Boc-4-fluoro-4-methylpiperidine.

Step 3: Synthesis of this compound

-

Dissolve N-Boc-4-fluoro-4-methylpiperidine (1.0 eq) in a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M).

-

Stir the reaction mixture at room temperature for 4 hours.

-

Concentrate the reaction mixture under reduced pressure to afford the crude hydrochloride salt.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to yield pure this compound.[4]

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of fluorinated compounds.

Sample Preparation for NMR:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

Expected Spectral Features:

-

¹H NMR: The spectrum will show characteristic signals for the piperidine ring protons, which will be split by both neighboring protons and the fluorine atom. The methyl group will appear as a doublet due to coupling with the fluorine atom. The exact chemical shifts will be dependent on the solvent used.

-

¹³C NMR: The carbon atoms of the piperidine ring will show distinct signals. The carbon atom bearing the fluorine and methyl groups will be significantly affected by the fluorine, exhibiting a large one-bond C-F coupling constant.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom. Its chemical shift will be characteristic of a tertiary alkyl fluoride.

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique. The expected m/z value for the protonated free base [M+H]⁺ is approximately 134.11.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule. Characteristic peaks for N-H stretching (of the hydrochloride salt), C-H stretching, and C-F stretching will be observed.

| Analytical Technique | Expected Data/Observations |

| ¹H NMR | Signals for piperidine ring protons and a doublet for the methyl group. |

| ¹³C NMR | Characteristic shifts for piperidine carbons, with a large ¹JCF coupling constant. |

| ¹⁹F NMR | A single resonance characteristic of a tertiary alkyl fluoride. |

| Mass Spectrometry (ESI) | [M+H]⁺ ≈ 134.11 |

| IR Spectroscopy | N-H, C-H, and C-F stretching vibrations. |

Applications in Drug Discovery and Medicinal Chemistry

The introduction of a 4-fluoro-4-methylpiperidine moiety into a drug candidate can have several beneficial effects, making it a valuable building block in medicinal chemistry.

Caption: Impact of the 4-fluoro-4-methylpiperidine scaffold in drug design.

Modulation of Basicity (pKa)

The electron-withdrawing nature of the fluorine atom lowers the pKa of the piperidine nitrogen. This can be advantageous in several ways:

-

Reduced hERG Liability: A lower pKa can reduce the interaction with the hERG potassium channel, a common cause of cardiotoxicity for basic compounds.

-

Fine-tuning Target Interactions: The basicity of the nitrogen is often crucial for binding to the target protein. Modulating the pKa allows for the optimization of this interaction.

Enhanced Metabolic Stability

The C4 position of the piperidine ring can be susceptible to metabolic oxidation. The presence of a fluorine atom at this position can block this metabolic pathway, thereby increasing the half-life of the drug.

Improved Pharmacokinetic Properties

The introduction of fluorine can increase the lipophilicity of a molecule, which can lead to improved membrane permeability and oral bioavailability.

Examples in a Therapeutic Context

While specific drugs containing the this compound scaffold are not prominently in the public domain, numerous patents describe the use of structurally related 4-fluoropiperidines as key intermediates in the synthesis of a wide range of therapeutic agents, including those targeting G-protein coupled receptors (GPCRs) and central nervous system (CNS) disorders.[5] The principles outlined in this guide are directly applicable to the design and synthesis of these next-generation therapeutics.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. It is classified as a combustible solid.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block for drug discovery. Its unique structural features allow for the strategic modulation of key physicochemical and pharmacological properties, leading to the development of safer and more effective drug candidates. This guide provides a comprehensive technical overview to support researchers in the synthesis, characterization, and application of this important compound.

References

- 1. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Fluoro-4-methyl-piperidine; hydrochloride 95.00% | CAS: 1023305-87-4 | AChemBlock [achemblock.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Phenylpiperidine compounds - Patent US-4007196-A - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4-Fluoro-4-methylpiperidine Hydrochloride

This in-depth technical guide provides a comprehensive overview of the spectroscopic methodologies for the characterization of 4-Fluoro-4-methylpiperidine hydrochloride (CAS No: 1023305-87-4).[1] This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and application of this fluorinated piperidine derivative. By providing a detailed exploration of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, this guide explains the causality behind experimental choices and offers insights into the interpretation of the resulting data.

Introduction: The Significance of Fluorinated Piperidines

Piperidine scaffolds are integral components in a vast array of pharmaceuticals and agrochemicals. The strategic incorporation of fluorine atoms into these structures can significantly modulate their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. This compound, a member of this important class of compounds, presents unique analytical challenges and opportunities that will be explored herein. An understanding of its conformational behavior is crucial for its application in drug discovery.[2]

Molecular Structure and Properties:

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₆H₁₃ClFN | [1] |

| Molecular Weight | 153.63 g/mol | |

| SMILES | CC1(F)CCNCC1.[H]Cl | [1] |

| InChI Key | LVFDOIZBJXQXEE-UHFFFAOYSA-N |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, and fluorine environments within the molecule.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons and their connectivity. For this compound, the spectrum is expected to show distinct signals for the methyl protons and the piperidine ring protons.

Expected ¹H NMR Spectral Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.5 | Doublet | 3H | -CH₃ |

| ~1.8-2.2 | Multiplet | 4H | -CH₂- (C2 & C6) |

| ~3.2-3.6 | Multiplet | 4H | -CH₂- (C3 & C5) |

| ~9.0-10.0 | Broad Singlet | 2H | -NH₂⁺- |

Note: Chemical shifts are approximate and can be influenced by the solvent and concentration.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as it can influence the chemical shifts, particularly of the labile N-H protons.

-

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Temperature: 298 K.

-

Pulse Sequence: A standard single-pulse experiment (zg30).

-

Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. The spectrum should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Expected ¹³C NMR Spectral Data:

| Chemical Shift (δ) ppm | Assignment |

| ~25-30 | -CH₃ |

| ~40-45 | -CH₂- (C3 & C5) |

| ~50-55 | -CH₂- (C2 & C6) |

| ~90-95 (quartet) | >C(F)- (C4) |

Note: The C4 carbon will appear as a quartet due to coupling with the directly attached fluorine atom.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Parameters:

-

Spectrometer: A 100 MHz or higher ¹³C frequency NMR spectrometer.

-

Temperature: 298 K.

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

-

Data Processing: Similar to ¹H NMR, process the FID with Fourier transform, phasing, and baseline correction. Reference the spectrum to the solvent peak.

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule.[3]

Expected ¹⁹F NMR Spectral Data:

| Chemical Shift (δ) ppm | Multiplicity |

| -160 to -180 | Multiplet |

Note: The chemical shift is referenced to CFCl₃. The multiplet will arise from coupling to the neighboring protons.

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: The same sample can be used.

-

Instrument Parameters:

-

Spectrometer: An NMR spectrometer equipped with a fluorine probe.

-

Temperature: 298 K.

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

Data Processing: Process the FID as with other NMR experiments. An external reference standard containing fluorine is typically used for chemical shift calibration.

Diagram of NMR Analysis Workflow

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.

Expected Mass Spectrometry Data:

| m/z Value | Interpretation |

| 118.10 | [M+H]⁺ of the free base (C₆H₁₂FN) |

| 100.09 | Loss of HF from the molecular ion |

| 84.08 | Loss of HF and CH₃ from the molecular ion |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrument Parameters:

-

Mass Spectrometer: An electrospray ionization mass spectrometer (ESI-MS).

-

Ionization Mode: Positive ion mode to detect the protonated molecule.

-

Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).

-

Capillary Voltage: Typically 3-5 kV.

-

Drying Gas Flow and Temperature: Optimize to ensure efficient desolvation.

-

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺) corresponding to the free base. Analyze the fragmentation pattern to confirm the structure. The fragmentation of piperidine alkaloids often involves the loss of small neutral molecules.[4][5]

Diagram of ESI-MS Analysis

Caption: Schematic of the ESI-MS process.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, key vibrations include those of the N-H⁺ group in the piperidinium ring, C-H bonds, and the C-F bond.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration |

| 2800-3200 | N-H⁺ stretching (broad) |

| 2850-2960 | C-H stretching |

| 1560-1620 | N-H⁺ bending |

| 1000-1100 | C-F stretching |

The IR spectra of amine salts are characterized by broad and intense N-H⁺ stretching bands.[6][7] The presence of the hydrochloride salt is confirmed by these characteristic absorptions.[6]

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrument Parameters:

-

Spectrometer: A Fourier-transform infrared (FT-IR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

The comprehensive spectroscopic characterization of this compound requires a multi-technique approach. NMR spectroscopy provides the detailed structural framework, Mass Spectrometry confirms the molecular weight and provides fragmentation information, and IR spectroscopy identifies the key functional groups. The methodologies and expected spectral data presented in this guide provide a robust framework for the analysis of this and related fluorinated piperidine compounds, ensuring their quality and proper identification in research and development settings.

References

- 1. 4-Fluoro-4-methyl-piperidine; hydrochloride 95.00% | CAS: 1023305-87-4 | AChemBlock [achemblock.com]

- 2. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biophysics.org [biophysics.org]

- 4. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the NMR Spectrum of 4-Fluoro-4-methylpiperidine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectrum of 4-Fluoro-4-methylpiperidine hydrochloride (CAS 1023305-87-4).[1] As a fluorinated piperidine derivative, this compound holds significant interest for researchers in medicinal chemistry and drug development due to the favorable pharmacological properties often imparted by fluorine.[2] This document offers a detailed, predictive interpretation of the ¹H, ¹³C, and ¹⁹F NMR spectra. The analysis is grounded in fundamental NMR principles and comparative data from analogous structures, explaining the causal relationships between the molecule's structure—including its stereochemistry, the influence of the electronegative fluorine atom, and the effects of protonation—and the resulting spectral features. A validated, step-by-step experimental protocol for acquiring high-quality NMR data for this compound class is also provided, ensuring scientific rigor and reproducibility.

Introduction: Significance and Structural Context

This compound is a heterocyclic compound featuring a piperidine ring substituted at the C4 position with both a fluorine atom and a methyl group.[3] The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved pharmaceuticals. The introduction of a fluorine atom can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity, making fluorinated analogs like this one highly valuable in drug discovery programs.[2]

The hydrochloride salt form ensures aqueous solubility and stability. However, the protonation of the piperidine nitrogen introduces spectral complexities that must be carefully considered. Accurate structural elucidation is paramount, and multi-nuclear NMR spectroscopy is the definitive technique for this purpose, providing unambiguous confirmation of identity, purity, and conformation.

Caption: Structure of this compound with Atom Numbering.

Core Principles of Multi-Nuclear NMR for Fluorinated Amines

The structural analysis of this compound relies on the synergistic interpretation of ¹H, ¹³C, and ¹⁹F NMR spectra.

-

¹⁹F NMR: The ¹⁹F nucleus is ideal for NMR due to its 100% natural abundance, a spin of ½, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% that of ¹H.[4] Its most significant feature is the vast chemical shift range (often >400 ppm), which provides exquisite sensitivity to the local electronic environment and minimizes signal overlap.[5][6] Spin-spin coupling between fluorine and both protons (J-H,F) and carbons (J-C,F) provides critical connectivity information through multiple bonds.[7]

-

Effect of N-Protonation: As a hydrochloride salt, the piperidine nitrogen is protonated. This has two major consequences:

-

Deshielding: The positive charge on the nitrogen atom withdraws electron density from adjacent carbons and protons. This causes the signals for protons on C2 and C6 (α-protons) to shift significantly downfield (to a higher ppm value).[8]

-

N-H Coupling: The N-H protons themselves may appear as a broad signal due to chemical exchange or quadrupolar coupling. Depending on the solvent and temperature, they can couple to the adjacent C2/C6 protons.

-

Predicted Spectral Analysis

While a definitive experimental spectrum for this exact compound is not publicly available, a highly accurate prediction can be synthesized from established principles and data from parent structures like piperidine and other fluorinated molecules.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is anticipated to show four distinct groups of signals plus a signal for the N-H protons. The protonation of the nitrogen causes a general downfield shift for all ring protons compared to the free base.[8]

| Assignment | Predicted δ (ppm) | Multiplicity | Coupling (J in Hz) | Rationale |

| H₂/H₆ (4H, axial & eq) | ~3.2 - 3.6 | Multiplet (m) | Strongly deshielded by the adjacent N⁺-H group. Complex splitting due to geminal and vicinal H-H coupling. | |

| H₃/H₅ (4H, axial & eq) | ~2.0 - 2.4 | Multiplet (m) | ²JH,F ≈ 15-30 Hz | Vicinal to the N⁺-H group and α to the C4 substituents. Will show significant geminal H-H coupling and a large two-bond coupling to fluorine (²JH,F). |

| -CH₃ (H₇, 3H) | ~1.5 - 1.7 | Doublet (d) | ³JH,F ≈ 20-25 Hz | The methyl protons are coupled to the fluorine atom through three bonds. |

| N⁺-H₂ (2H) | ~8.5 - 9.5 | Broad singlet (br s) | Appears far downfield. Often broad due to exchange with residual water or quadrupolar effects, potentially obscuring coupling. |

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will provide a clear carbon count and crucial information via carbon-fluorine coupling constants.

| Assignment | Predicted δ (ppm) | Multiplicity | Coupling (J in Hz) | Rationale |

| C4 | ~90 - 95 | Doublet (d) | ¹JC,F ≈ 170-200 Hz | Quaternary carbon directly bonded to fluorine. Experiences a strong deshielding effect and a very large one-bond C-F coupling. |

| C2/C6 | ~45 - 50 | Triplet (t) or Doublet of Triplets (dt) | ³JC,F ≈ 3-7 Hz | Alpha to the protonated nitrogen, resulting in a downfield shift. May show small three-bond coupling to fluorine. |

| C3/C5 | ~30 - 35 | Doublet (d) | ²JC,F ≈ 20-30 Hz | Beta to the fluorine atom, showing a characteristic two-bond C-F coupling. |

| -CH₃ (C7) | ~22 - 27 | Doublet (d) | ²JC,F ≈ 20-25 Hz | Methyl carbon attached to C4, also exhibiting two-bond C-F coupling. |

graph "J_Coupling" { rankdir=LR; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontsize=10, fontcolor="#202124"];F [label="F", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C4 [label="C4"]; C3_5 [label="C3/C5"]; C2_6 [label="C2/C6"]; C7 [label="C7\n(-CH₃)"]; H3_5 [label="H on C3/C5"]; H7 [label="H on C7"]; // J-Coupling Edges F -- C4 [label="¹JCF (large)", color="#EA4335", style=bold]; F -- C3_5 [label="²JCF (med)", color="#EA4335", style=dashed]; F -- C7 [label="²JCF (med)", color="#EA4335", style=dashed]; F -- C2_6 [label="³JCF (small)", color="#EA4335", style=dotted]; F -- H3_5 [label="²JHF (large)", color="#4285F4", style=bold]; F -- H7 [label="³JHF (large)", color="#4285F4", style=bold];

}

Caption: Key through-bond J-coupling interactions with the ¹⁹F nucleus.

¹⁹F NMR Spectrum Analysis

The proton-coupled ¹⁹F NMR spectrum is often the most informative. It will display a single resonance, as there is only one fluorine environment. The multiplicity of this signal directly confirms the neighboring proton arrangement.

| Assignment | Predicted δ (ppm) | Multiplicity | Rationale |

| C4-F | ~ -160 to -180 | Multiplet (m) or Triplet of Quartets (tq) | The signal will be split by the four equivalent protons on C3/C5 (forming a triplet of triplets, simplified to a quintet if J values are similar) and the three methyl protons (forming a quartet). The resulting pattern will be complex but highly diagnostic. |

Experimental Protocol: A Self-Validating Workflow

Adherence to a rigorous experimental protocol is essential for obtaining high-quality, reproducible NMR data.

4.1. Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄) in a clean, dry 5 mm NMR tube.

-

Causality: DMSO-d₆ is often preferred for hydrochloride salts as it slows the exchange rate of N-H protons, allowing for their observation and potential coupling.[8] D₂O is also suitable but will cause the N-H protons to exchange, simplifying the spectrum by removing their signals and associated couplings.

-

-

Homogenization: Vortex the sample for 30 seconds to ensure complete dissolution and a homogeneous solution.

4.2. NMR Instrument Parameters

-

Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.

-

Temperature: Maintain a constant probe temperature, typically 298 K (25 °C).

¹H NMR:

-

Pulse Program: Standard single-pulse (zg30).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 2-5 seconds. For quantitative analysis, increase to 5 times the longest T₁.

-

Number of Scans: 16-64, depending on sample concentration.

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width: 0 to 220 ppm.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

¹⁹F NMR:

-

Pulse Program: Standard single-pulse (zg), both proton-coupled and decoupled.

-

Spectral Width: A wide window is recommended initially (e.g., +50 to -250 ppm) referenced to CFCl₃ (0 ppm).[5]

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 64-256.

Caption: A validated workflow for NMR analysis of fluorinated hydrochloride salts.

Conclusion

The multi-nuclear NMR analysis of this compound provides a rich dataset for unambiguous structure confirmation. The ¹H NMR spectrum reveals the proton environments, heavily influenced by the protonated nitrogen. The ¹³C NMR spectrum confirms the carbon skeleton and provides clear evidence of C-F bonding through characteristic coupling constants. Critically, the ¹⁹F NMR spectrum serves as a highly sensitive probe, with its multiplicity confirming the connectivity at the C4 position. By synthesizing the data from these three complementary experiments, researchers and drug development professionals can confidently verify the structure and purity of this important fluorinated building block, ensuring the integrity of their scientific endeavors.

References

- 1. 4-Fluoro-4-methyl-piperidine; hydrochloride 95.00% | CAS: 1023305-87-4 | AChemBlock [achemblock.com]

- 2. researchgate.net [researchgate.net]

- 3. appchemical.com [appchemical.com]

- 4. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Mass Spectrometry of 4-Fluoro-4-methylpiperidine Hydrochloride

Abstract

This technical guide provides an in-depth analysis of the mass spectrometric behavior of 4-Fluoro-4-methylpiperidine hydrochloride, a key building block in contemporary drug discovery. Moving beyond a simple recitation of methods, this document delves into the causal reasoning behind analytical choices, from ionization source selection to the prediction of fragmentation pathways. We present detailed, field-proven protocols for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), equipping researchers and drug development professionals with the practical knowledge required for robust structural characterization and quantification of this compound.

Introduction: The Analytical Imperative

4-Fluoro-4-methylpiperidine is a saturated heterocyclic amine whose structural motif is of increasing interest in medicinal chemistry. The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. As this scaffold is incorporated into novel pharmaceutical candidates, its unambiguous identification and characterization become paramount. Mass spectrometry (MS) stands as the definitive analytical tool for this purpose, offering unparalleled sensitivity and structural insight. This guide serves as a comprehensive treatise on the mass spectrometric analysis of its hydrochloride salt, focusing on the underlying principles that govern its ionization and fragmentation.

Foundational Molecular Properties

A successful mass spectrometric analysis begins with a thorough understanding of the analyte's physicochemical properties. The hydrochloride salt form is highly polar and typically requires dissolution in a suitable solvent like methanol or water for analysis.

Table 1: Key Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula (Salt) | C₆H₁₂FN · HCl | [1] |

| Molecular Weight (Salt) | 153.63 g/mol | [1][2] |

| Chemical Formula (Free Base) | C₆H₁₂FN | |

| Monoisotopic Mass (Free Base) | 117.0954 u |

| Key Structural Features | Tertiary amine, Quaternary carbon with a fluorine substituent | |

For most mass spectrometric techniques, particularly those coupled with chromatography, the analysis focuses on the free base following dissolution and vaporization/nebulization. The basic piperidine nitrogen is a critical feature, as it is the primary site for protonation in soft ionization techniques.

The Strategic Choice of Ionization Technique

The selection of an ionization method is the most critical decision in the analytical workflow. The structure of 4-Fluoro-4-methylpiperidine dictates the optimal approach, and the choice between "soft" and "hard" ionization techniques will determine the nature of the resulting mass spectrum.

Caption: Decision workflow for ionization technique selection.

Electrospray Ionization (ESI): The Preferred Method for LC-MS

ESI is a soft ionization technique that typically yields the protonated molecule, [M+H]⁺.[3] Given the basicity of the piperidine nitrogen, positive-ion ESI is the ideal choice. This method is perfectly suited for coupling with liquid chromatography (LC), allowing for the analysis of the compound in complex matrices. We anticipate the primary ion observed for the free base to be at an m/z of 118.10 . This makes ESI the gold standard for molecular weight confirmation and quantitative studies using techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[4]

Electron Ionization (EI): The Classic Approach for GC-MS

EI is a high-energy, "hard" ionization technique that bombards the molecule with electrons, causing it to ionize and fragment.[5] This produces a rich fragmentation pattern that acts as a chemical fingerprint, invaluable for structural elucidation and library matching. However, for amines and fluorinated compounds, the molecular ion (M⁺•) can be unstable and of low abundance, or even entirely absent.[3][6] For 4-Fluoro-4-methylpiperidine, the molecular ion would have an m/z of 117.10 . The primary value of EI lies in its reproducible fragmentation, which we will explore in detail.

Chemical Ionization (CI): A Softer Alternative for GC-MS

When EI fails to produce a discernible molecular ion, Chemical Ionization (CI) offers a gentler alternative for volatile compounds.[7][8] By using a reagent gas like methane or ammonia, CI produces ions through proton transfer, leading to a more abundant [M+H]⁺ ion (m/z 118.10) and less extensive fragmentation than EI. This technique can be crucial for confirming the molecular weight of unknowns when using GC-MS.

Decoding the Fragmentation Patterns

The true power of mass spectrometry lies in the analysis of fragmentation patterns. By subjecting a selected precursor ion to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), we can piece together its structure.

Predicted ESI-MS/MS Fragmentation Pathway

Starting with the protonated molecule ([M+H]⁺, m/z 118.10), we can predict several high-probability fragmentation pathways based on the principles of ion stability.

Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺.

-

Neutral Loss of Hydrogen Fluoride (HF): The loss of HF is a characteristic fragmentation for many fluorinated compounds. This pathway is driven by the formation of a stable double bond, resulting in a prominent fragment ion at m/z 98.09.

-

Ring Opening and Ethylene Loss: Protonation on the nitrogen can induce ring opening, followed by the neutral loss of ethylene (C₂H₄), leading to a fragment at m/z 90.07.

-

Loss of Fluoromethane (CH₃F): A rearrangement followed by the elimination of fluoromethane is another plausible pathway, which would yield a fragment at m/z 84.07.

Table 2: Predicted High-Abundance Fragments in ESI-MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Structure of Loss |

|---|---|---|---|

| 118.10 | 98.09 | 20.01 | HF |

| 118.10 | 90.07 | 28.03 | C₂H₄ |

| 118.10 | 84.07 | 34.03 | CH₃F |

| 98.09 | 70.06 | 28.03 | C₂H₄ |

Predicted EI Fragmentation Pathway

EI fragmentation is initiated by the removal of an electron to form the molecular ion (M⁺•, m/z 117.10), which is a radical cation. The fragmentation is dominated by pathways that lead to stable, even-electron cations.

Caption: Predicted major EI fragmentation pathways from M⁺•.

-

Alpha-Cleavage: This is the most characteristic fragmentation pattern for amines.[9] Cleavage of the C-C bond alpha to the nitrogen atom is highly favorable. The loss of the methyl group (•CH₃) from the molecular ion would form a stable iminium ion at m/z 102.08. This is often the base peak in the spectrum of piperidine derivatives.[3]

-

Loss of a Fluorine Radical: The direct loss of the fluorine radical (•F) from the molecular ion would produce an ion at m/z 98.10.

-

Ring Cleavage: The radical cation can undergo ring cleavage, leading to the loss of a radical fragment. A plausible loss is the •C₂H₄F radical, resulting in an ion at m/z 70.07.

Table 3: Predicted High-Abundance Fragments in EI-MS

| Molecular Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Structure of Loss |

|---|---|---|---|

| 117.10 | 102.08 | 15.02 | •CH₃ |

| 117.10 | 98.10 | 19.00 | •F |

| 117.10 | 70.07 | 47.03 | •C₂H₄F |

Field-Proven Experimental Protocols

The following protocols provide a robust starting point for the analysis of this compound. As with any method, optimization and validation are required for specific applications.

Protocol 1: LC-MS/MS Analysis

This method is ideal for quantification and analysis in complex matrices like biological fluids or reaction mixtures.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh and dissolve the hydrochloride salt in a 50:50 mixture of methanol:water to a stock concentration of 1 mg/mL.

-

Perform serial dilutions using the initial mobile phase composition to create calibration standards.

-

For complex samples, a protein precipitation or solid-phase extraction (SPE) may be necessary to mitigate matrix effects.[10]

-

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water. The acid ensures the analyte remains protonated.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

Column Temperature: 40 °C.[3]

-

-

Mass Spectrometry (MS) Conditions:

-

Instrument: Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF).

-

Ionization Mode: ESI, Positive.

-

Key Transitions for MRM:

-

Precursor Ion: m/z 118.1

-

Product Ion 1 (Quantitative): m/z 98.1

-

Product Ion 2 (Qualitative): m/z 70.1

-

-

Optimization: Infuse a 1 µg/mL solution of the analyte to optimize cone/capillary voltage and collision energy for the specific instrument used.

-

Protocol 2: GC-MS Analysis

This method is best suited for volatile, thermally stable compounds and provides excellent chromatographic separation and library-searchable spectra.

Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve the sample in a volatile, organic solvent such as methanol or dichloromethane.

-

Neutralize the hydrochloride salt by adding a small amount of a non-volatile base (e.g., NaHCO₃) and extracting the free base into an organic solvent, or use a derivatizing agent if volatility is an issue. For this compound, direct injection of a methanolic solution is often sufficient.

-

-

Gas Chromatography (GC) Conditions:

-

Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Program: Initial temperature of 60 °C, hold for 1 minute, ramp at 20 °C/min to 280 °C, hold for 2 minutes.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: EI, 70 eV.[3]

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

Data Analysis: Identify the molecular ion peak (m/z 117.1) if present. Interpret the fragmentation pattern based on the predictions in Section 4.2 and compare the spectrum to commercial libraries (e.g., NIST, Wiley).

-

Conclusion

The mass spectrometric analysis of this compound is a tractable but nuanced task. A deliberate choice of ionization technique is critical to achieving the desired analytical outcome. ESI coupled with tandem mass spectrometry is the superior method for molecular weight confirmation and quantification, reliably producing the [M+H]⁺ ion and characteristic fragments corresponding to the neutral losses of HF and C₂H₄. For definitive structural confirmation, EI provides a reproducible fragmentation fingerprint dominated by alpha-cleavage, although the molecular ion may be of low abundance. By grounding experimental design in the fundamental chemical properties of the analyte, researchers can confidently characterize this important molecular scaffold and accelerate the pace of drug discovery and development.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. appchemical.com [appchemical.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. agilent.com [agilent.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. lcms.cz [lcms.cz]

An In-depth Technical Guide to the Solubility of 4-Fluoro-4-methylpiperidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Introduction: The Significance of Fluorinated Piperidines in Drug Discovery

The piperidine moiety is a ubiquitous scaffold in pharmaceuticals, present in numerous approved drugs.[1] Its saturated, six-membered ring structure provides a versatile three-dimensional framework for the precise orientation of functional groups. The incorporation of fluorine into organic molecules has become a powerful strategy in modern medicinal chemistry. In the context of the piperidine ring, fluorine substitution can modulate the basicity of the nitrogen atom, which in turn affects the compound's binding to biological targets and its pharmacokinetic profile.[2]

4-Fluoro-4-methylpiperidine hydrochloride, as a hydrochloride salt, is expected to exhibit significantly different solubility characteristics compared to its free base form. The hydrochloride salt form generally enhances aqueous solubility, a desirable trait for many biological and pharmaceutical applications.[3] This guide will delve into the factors governing its solubility and provide detailed protocols for its empirical determination.

Physicochemical Properties of this compound

A foundational understanding of the compound's basic properties is essential before discussing its solubility.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂FN · HCl | [4] |

| Molecular Weight | 153.63 g/mol | [4] |

| Appearance | Solid | [4] |

| InChI Key | LVFDOIZBJXQXEE-UHFFFAOYSA-N | [4] |

| SMILES | CC1(F)CCNCC1.Cl | [4] |

Predicted Solubility Profile

While quantitative data is not available, a qualitative prediction of the solubility of this compound can be made based on its structure and the general properties of similar compounds.

-

Aqueous Solubility : As a hydrochloride salt of a secondary amine, the compound is expected to be soluble in water and aqueous buffer solutions. The protonated nitrogen atom significantly increases polarity, facilitating interaction with water molecules. The solubility will, however, be pH-dependent. At lower pH values, the equilibrium will favor the protonated, more soluble form.

-

Organic Solvent Solubility : The solubility in organic solvents will be dictated by the polarity of the solvent and its ability to interact with the ionic and organic parts of the molecule.

-

High Expected Solubility : In polar protic solvents like methanol and ethanol, where hydrogen bonding can occur. A related compound, 4-Fluoropipercaine HCl, is noted to be soluble in methanol.[5]

-

Moderate to High Expected Solubility : In polar aprotic solvents such as Dimethyl Sulfoxide (DMSO). DMSO is a powerful solvent for a wide range of organic compounds. 4-Fluoropipercaine HCl is also soluble in DMSO.[5]

-

Low to Moderate Expected Solubility : In less polar solvents like dichloromethane and chloroform.

-